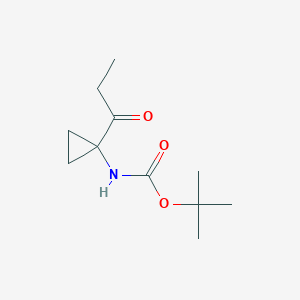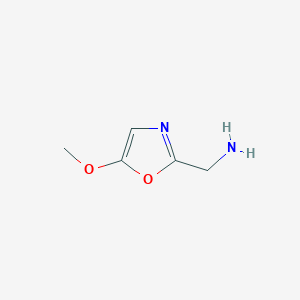![molecular formula C9H18N2O4 B6618737 tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate CAS No. 1790603-71-2](/img/structure/B6618737.png)
tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate, commonly referred to as TBEC, is an organic compound that is used in a variety of scientific research applications. TBEC is a highly versatile compound that is used in a variety of laboratory experiments and research studies. TBEC has a wide range of biochemical and physiological effects, which makes it a valuable tool for scientists and researchers.
Wissenschaftliche Forschungsanwendungen
TBEC is a highly versatile compound that has a wide range of applications in scientific research. TBEC has been used in a variety of experiments and studies, including studies on the effects of drugs on the brain, the effects of environmental toxins on human health, and the effects of various compounds on the growth and development of plants. TBEC has also been used in studies on the effects of various compounds on the immune system, and the effects of various compounds on the development of cancer cells.
Wirkmechanismus
TBEC works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. Acetylcholine is a neurotransmitter that is responsible for transmitting signals between neurons in the brain. When TBEC inhibits acetylcholinesterase, it increases the concentration of acetylcholine in the brain, which has a variety of effects on the brain, including increased alertness and improved cognition.
Biochemical and Physiological Effects
TBEC has a wide range of biochemical and physiological effects. TBEC has been shown to increase alertness and improve cognition in humans. TBEC has also been shown to increase the release of dopamine, a neurotransmitter that is responsible for feelings of pleasure and reward. TBEC has also been shown to increase the release of serotonin, a neurotransmitter that is responsible for feelings of happiness and well-being. TBEC has also been shown to increase the release of norepinephrine, a neurotransmitter that is responsible for arousal and alertness.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using TBEC in laboratory experiments is that it is a highly versatile compound that has a wide range of biochemical and physiological effects. TBEC is also relatively easy to synthesize and is relatively stable in solution. However, TBEC can be toxic in high concentrations, and it can be difficult to control the concentration of TBEC in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for TBEC. One potential future direction is to use TBEC in studies on the effects of various compounds on the development of cancer cells. Another potential future direction is to use TBEC in studies on the effects of various compounds on the immune system. Additionally, TBEC could be used in studies on the effects of environmental toxins on human health. Finally, TBEC could be used in studies on the effects of drugs on the brain.
Synthesemethoden
TBEC is synthesized through a reaction between tert-butyl isocyanate and 2-aminoethyl methoxycarbamate. This reaction occurs in the presence of a base such as potassium carbonate or sodium hydroxide. The product of this reaction is a white, crystalline solid that is soluble in water and other organic solvents.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(methoxycarbonylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6-5-10-7(12)14-4/h5-6H2,1-4H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQXHHVELJHLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)





![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)

